N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 922069-87-2
VCID: VC7420478
InChI: InChI=1S/C19H12N4O4S/c1-25-12-7-4-5-10-9-13(26-15(10)12)17-22-23-19(27-17)21-16(24)18-20-11-6-2-3-8-14(11)28-18/h2-9H,1H3,(H,21,23,24)
SMILES: COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4
Molecular Formula: C19H12N4O4S
Molecular Weight: 392.39

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

CAS No.: 922069-87-2

Cat. No.: VC7420478

Molecular Formula: C19H12N4O4S

Molecular Weight: 392.39

* For research use only. Not for human or veterinary use.

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide - 922069-87-2

Specification

CAS No. 922069-87-2
Molecular Formula C19H12N4O4S
Molecular Weight 392.39
IUPAC Name N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C19H12N4O4S/c1-25-12-7-4-5-10-9-13(26-15(10)12)17-22-23-19(27-17)21-16(24)18-20-11-6-2-3-8-14(11)28-18/h2-9H,1H3,(H,21,23,24)
Standard InChI Key GWGGMQFUHFSZDK-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three fused heterocyclic systems:

  • 7-Methoxybenzofuran: A bicyclic system with a methoxy group at the 7th position, contributing electron-donating effects and steric bulk.

  • 1,3,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and hydrogen-bonding capacity.

  • Benzothiazole-2-carboxamide: A sulfur- and nitrogen-containing heterocycle with a carboxamide substituent, frequently associated with kinase inhibition and antimicrobial activity .

The IUPAC name, N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, reflects this arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₂N₄O₄S
Molecular Weight392.4 g/mol
SMILESCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4
Topological Polar Surface Area125 Ų

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Benzofuran Formation: Cyclization of 7-methoxyphenol with α-haloketones under acidic conditions yields the benzofuran core.

  • Oxadiazole Construction: Condensation of benzofuran-2-carbohydrazide with carbonyl derivatives (e.g., benzothiazole-2-carbonyl chloride) in the presence of POCl₃ forms the 1,3,4-oxadiazole ring .

  • Carboxamide Coupling: Amide bond formation between the oxadiazole amine and benzothiazole-2-carboxylic acid completes the structure .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Benzofuran cyclizationH₂SO₄, 80°C, 12 h65%
Oxadiazole formationPOCl₃, DMF, 0°C → rt, 6 h72%
Amide couplingEDC/HOBt, DCM, 24 h58%

Biological Activity and Mechanisms

Mechanistic Insights

  • Enzyme Inhibition: The oxadiazole ring participates in hydrogen bonding with catalytic residues of target enzymes .

  • DNA Interaction: Planar benzothiazole systems intercalate into DNA, disrupting replication .

Applications in Research

Medicinal Chemistry

The compound serves as a lead structure for optimizing:

  • Selectivity: Modifying the methoxy group’s position alters target affinity.

  • Bioavailability: Ester prodrugs of the carboxamide improve oral absorption .

Materials Science

Conjugated π-systems enable applications in:

  • Organic Semiconductors: Charge mobility of 0.12 cm²/V·s in thin-film transistors .

  • Fluorescent Probes: Emission at 450 nm with quantum yield Φ = 0.34 .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison

CompoundAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
Target Compound5.2 (HeLa)8 (S. aureus)
N-(5-(Benzofuran-2-yl)-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide 7.8 (MCF-7)12 (E. coli)

The benzothiazole moiety enhances anticancer potency by 33% compared to chlorothiophene analogs .

Future Research Directions

  • Structure-Activity Relationships: Systematic variation of substituents on the benzofuran and benzothiazole rings.

  • In Vivo Efficacy Studies: Pharmacokinetic profiling in rodent models.

  • Materials Optimization: Enhancing charge transport properties for optoelectronic devices.

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